

# Iodine-129: A Comprehensive Technical Guide to a Global Environmental Tracer

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## Compound of Interest

Compound Name: *Iodine-129*

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## Introduction

**Iodine-129** ( $^{129}\text{I}$ ) is a long-lived radioisotope of iodine with a half-life of 15.7 million years.[1][2][3] While it occurs naturally in the environment through cosmic ray interactions with atmospheric xenon and spontaneous fission of uranium in the Earth's crust, its current global inventory is overwhelmingly dominated by anthropogenic sources.[1][2][3] Since the mid-20th century, nuclear weapons testing and, more significantly, the reprocessing of spent nuclear fuel have released substantial quantities of  $^{129}\text{I}$  into the environment, elevating its concentration by several orders of magnitude above natural levels.[1][4][5][6] This widespread distribution, coupled with its conservative behavior in many environmental systems, makes  $^{129}\text{I}$  an invaluable tracer for a diverse range of scientific investigations, from oceanography and hydrology to geochemistry and environmental forensics.[7][8][9] This technical guide provides an in-depth overview of  $^{129}\text{I}$  as a global environmental tracer, detailing its sources, distribution, analytical methodologies, and applications.

## Sources of Iodine-129

The environmental inventory of  $^{129}\text{I}$  is a composite of natural and anthropogenic contributions, with the latter being the predominant source in the modern era.

## Natural Production

Natural  $^{129}\text{I}$  is produced through two primary mechanisms:

- Cosmogenic Production: High-energy cosmic rays interact with xenon isotopes in the upper atmosphere, leading to the formation of  $^{129}\text{I}$ .[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Spontaneous Fission: The spontaneous fission of naturally occurring uranium and thorium in the Earth's crust and oceans also contributes to the natural  $^{129}\text{I}$  inventory.[\[1\]](#)[\[2\]](#)

The pre-nuclear  $^{129}\text{I}/^{127}\text{I}$  ratio in the hydrosphere is estimated to be approximately  $1.5 \times 10^{-12}$ .[\[6\]](#)

## Anthropogenic Releases

Human activities have dramatically increased the amount of  $^{129}\text{I}$  in the global environment.

- Nuclear Weapons Testing: Atmospheric nuclear weapons tests, primarily in the 1950s and 1960s, released significant quantities of  $^{129}\text{I}$  into the stratosphere.[\[1\]](#)[\[4\]](#)
- Nuclear Fuel Reprocessing Plants: The primary contemporary sources of  $^{129}\text{I}$  are nuclear fuel reprocessing plants, which separate plutonium and uranium from spent nuclear fuel.[\[1\]](#)[\[5\]](#)[\[10\]](#) The two largest contributors to global  $^{129}\text{I}$  releases are the Sellafield plant in the United Kingdom and the La Hague plant in France.[\[1\]](#)[\[5\]](#)[\[10\]](#) These facilities discharge  $^{129}\text{I}$  into the marine environment and the atmosphere.[\[5\]](#)[\[10\]](#)
- Nuclear Accidents: Accidents at nuclear power plants, such as the Chernobyl disaster in 1986 and the Fukushima Daiichi accident in 2011, have also resulted in localized and regional releases of  $^{129}\text{I}$ .[\[4\]](#)[\[11\]](#)

## Global Distribution of Iodine-129

Once released,  $^{129}\text{I}$  is transported and distributed throughout the global environment via atmospheric and oceanic circulation.

## Atmospheric Distribution

$^{129}\text{I}$  released into the atmosphere, primarily as volatile organic forms like methyl iodide ( $\text{CH}_3\text{I}$ ), undergoes long-range transport.[\[4\]](#) It is subsequently removed from the atmosphere through wet and dry deposition, leading to its incorporation into terrestrial and aquatic ecosystems.[\[4\]](#)

## Marine Distribution

Marine discharges from reprocessing plants are the most significant source of  $^{129}\text{I}$  in the oceans.<sup>[5]</sup> The  $^{129}\text{I}$  is transported by ocean currents, providing a powerful tool for tracing water mass movements and ocean circulation patterns.<sup>[5][12]</sup> The North Atlantic Ocean, in particular, exhibits elevated levels of  $^{129}\text{I}$  due to the proximity of the Sellafield and La Hague facilities.<sup>[5][13]</sup>

## Terrestrial Distribution

In terrestrial environments,  $^{129}\text{I}$  is deposited from the atmosphere and can be incorporated into soil, vegetation, and groundwater.<sup>[14][15]</sup> Its mobility in soil is influenced by factors such as soil organic matter content and pH.<sup>[16]</sup>

## Polar Ice Cores

Ice cores from polar regions serve as valuable archives of past atmospheric deposition of  $^{129}\text{I}$ .<sup>[17]</sup> The analysis of  $^{129}\text{I}$  concentrations in different layers of ice cores allows for the reconstruction of historical trends in atmospheric  $^{129}\text{I}$  levels, reflecting the history of nuclear activities.<sup>[10][17]</sup>

## Quantitative Data on Iodine-129

The following tables summarize key quantitative data related to  $^{129}\text{I}$  sources and environmental concentrations.

Table 1: Estimated Global Inventories and Major Anthropogenic Releases of **Iodine-129**

Source	Estimated Inventory / Release	Reference(s)
<hr/>		
Natural Inventory		
Pre-nuclear Hydrosphere	~180 kg	[6]
Pre-nuclear Lithosphere	~60 kg	[6]
<hr/>		
Anthropogenic Releases		
Nuclear Weapons Testing	50 - 130 kg	[5]
Sellafield & La Hague (cumulative)	> 5401 kg	[5]
Chernobyl Accident	1.3 - 6 kg	[18]
Fukushima Accident	~1.2 kg	[11][19]
<hr/>		

Table 2: Typical **Iodine-129** to Iodine-127 Isotopic Ratios in Various Environmental Compartments

Environmental Compartment	Typical $^{129}\text{I}/^{127}\text{I}$ Ratio	Reference(s)
Pre-nuclear Marine Hydrosphere	$1.5 \times 10^{-12}$	[6][13]
Modern Marine Environment (general)	$10^{-11} - 10^{-10}$	[6][18]
North Sea and English Channel	$10^{-8} - 10^{-5}$	[6][13][18]
Terrestrial Environment (general)	$10^{-11} - 10^{-9}$	[6][18]
Near Reprocessing Plants (terrestrial)	$10^{-6} - 10^{-4}$	[6][18]
Southern Hemisphere	$10^{-11} - 10^{-9}$	[18]
Equatorial Regions	$10^{-11} - 10^{-10}$	[18]

## Experimental Protocols

The accurate measurement of  $^{129}\text{I}$  in environmental samples requires sophisticated analytical techniques due to its low concentrations and the presence of interfering isotopes. The two primary methods employed are Accelerator Mass Spectrometry (AMS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

## Sample Collection and Preparation

The initial steps of sample collection and preparation are crucial for obtaining reliable results and vary depending on the sample matrix.

Water Samples (Seawater, Groundwater, Rainwater):

- Collection: Water samples are typically collected in clean, pre-rinsed polyethylene or glass bottles.

- Speciation (Optional): For speciation analysis of iodide ( $I^-$ ) and iodate ( $IO_3^-$ ), the sample is filtered and passed through an anion exchange resin. Iodide is retained on the resin, while iodate passes through.[3]
- Iodine Extraction:
  - Solvent Extraction: Iodine is converted to elemental iodine ( $I_2$ ) and extracted into an organic solvent like carbon tetrachloride ( $CCl_4$ ) or chloroform ( $CHCl_3$ ). It is then back-extracted into an aqueous solution.[6][20]
  - Anion Exchange: Iodine is concentrated on an anion exchange resin and subsequently eluted.[4]
- Precipitation: The extracted iodine is precipitated as silver iodide ( $AgI$ ) by adding silver nitrate ( $AgNO_3$ ).[6][21] The  $AgI$  precipitate is then washed and dried.[6]

#### Soil and Sediment Samples:

- Collection: Soil and sediment cores are collected and sectioned to study depth profiles.
- Drying and Homogenization: Samples are dried (freeze-dried or oven-dried at low temperature) and homogenized by grinding.
- Iodine Extraction:
  - Combustion: The sample is combusted in a stream of oxygen, and the volatilized iodine is trapped in a basic solution.
  - Alkaline Leaching: The sample is leached with an alkaline solution (e.g.,  $NaOH$ ) to extract iodine.
  - Microwave Digestion: Samples are digested with concentrated acids (e.g., nitric acid) in a microwave system.[8][22]
- Purification and Precipitation: The extracted iodine is purified using solvent extraction or ion exchange chromatography and then precipitated as  $AgI$ .[22]

#### Ice Core Samples:

- Collection and Melting: Ice cores are drilled and sectioned in a clean environment. The sections are then melted in sealed containers.
- Filtration: The melted sample is filtered to remove particulates.
- Iodine Extraction and Precipitation: The filtered water is processed similarly to other water samples to extract and precipitate iodine as AgI.[21]

Biological Samples (e.g., Thyroid, Seaweed):

- Drying and Homogenization: Samples are freeze-dried and homogenized.
- Digestion/Combustion: Organic matter is destroyed by either wet digestion with strong acids or by combustion in an oxygen stream.
- Purification and Precipitation: The released iodine is trapped, purified, and precipitated as AgI.[12][17]

## Analytical Techniques

Accelerator Mass Spectrometry (AMS): AMS is the most sensitive technique for measuring  $^{129}\text{I}$ , capable of detecting isotopic ratios as low as  $10^{-14}$ .[7][23][24]

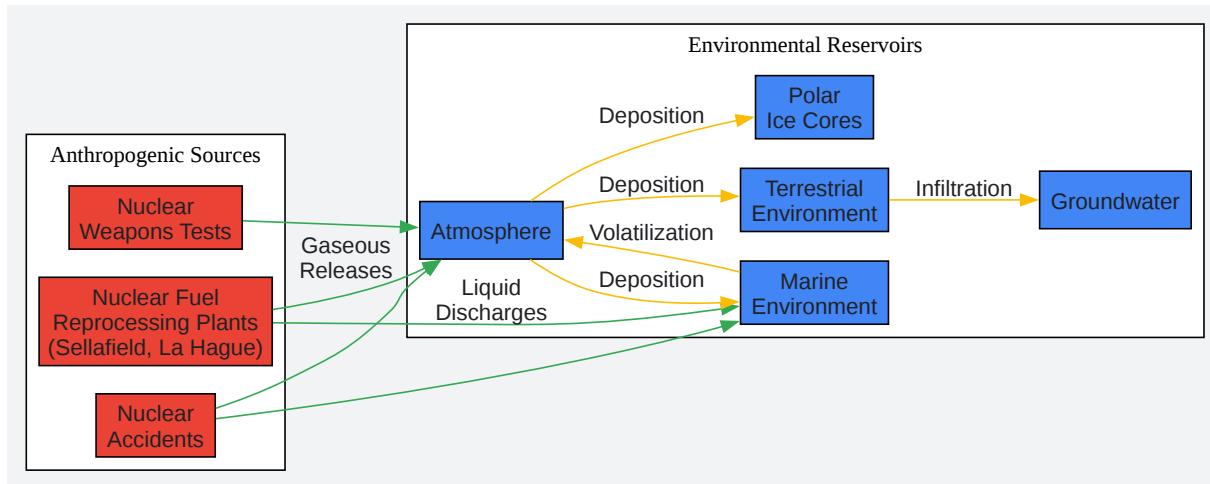
- Target Preparation: The AgI precipitate is mixed with a conductive binder (e.g., niobium or silver powder) and pressed into a target holder.[6]
- Ionization: A beam of cesium ions ( $\text{Cs}^+$ ) is used to sputter the target, producing negative iodine ions ( $\text{I}^-$ ).[6]
- Acceleration: The  $\text{I}^-$  ions are accelerated to high energies (MeV) in a tandem accelerator.[6]
- Stripping: In the accelerator terminal, the negative ions pass through a gas or foil stripper, which removes multiple electrons to create positive ions (e.g.,  $\text{I}^{5+}$ ). This process breaks up molecular isobars.[23]
- Mass Analysis: The high-energy positive ions are then analyzed by a series of magnets and electrostatic analyzers that separate them based on their mass-to-charge ratio.[23]

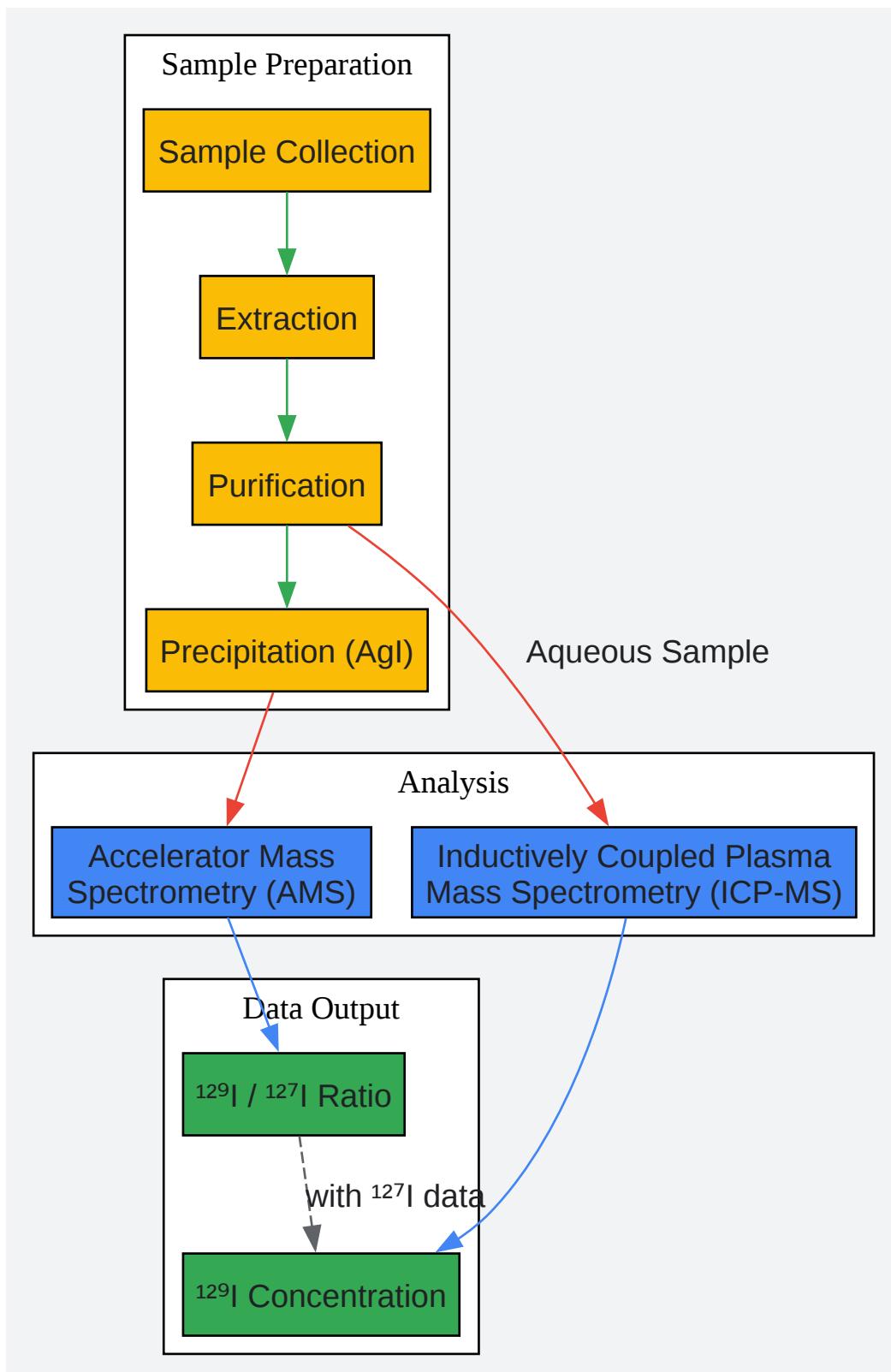
- **Detection:** The stable isotope  $^{127}\text{I}$  is measured in a Faraday cup, while the rare  $^{129}\text{I}$  ions are counted individually in a gas ionization or solid-state detector.[6][21]

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS is a faster and more accessible technique than AMS, but it is less sensitive and prone to isobaric interference from xenon-129 ( $^{129}\text{Xe}$ ), an impurity in the argon plasma gas.[2][11] Modern ICP-MS instruments with collision/reaction cells can mitigate this interference.

- **Sample Introduction:** The sample, typically in a liquid form, is introduced into a high-temperature argon plasma.
- **Ionization:** The plasma atomizes and ionizes the sample.
- **Interference Removal:** In triple quadrupole ICP-MS, a reaction gas (e.g., oxygen) is introduced into a cell to react with the interfering  $^{129}\text{Xe}^+$ , while  $^{129}\text{I}^+$  remains unreactive.[13]
- **Mass Analysis:** The ions are separated by a quadrupole mass analyzer.
- **Detection:** The ions are detected by an electron multiplier.

## Mandatory Visualizations



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